N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
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Overview
Description
N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a chemical compound with the molecular formula C13H18N2O. It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include elevated temperatures and an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield . The process may include multiple steps of purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features and biological activities.
Quinoline: Another related compound with a similar core structure but different chemical properties.
Isoquinoline: A structural isomer of quinoline with distinct biological activities
Uniqueness
N-isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-propan-2-yl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-9(2)15-13(16)11-5-3-7-12-10(11)6-4-8-14-12/h3,5,7,9,14H,4,6,8H2,1-2H3,(H,15,16) |
InChI Key |
DXKADNCPYJNZER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
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